![molecular formula C16H17N3O4 B2810257 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866041-14-7](/img/structure/B2810257.png)
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as Crenolanib, is a small-molecule inhibitor that targets several tyrosine kinases, including FLT3, PDGFR, and c-Kit. It has been shown to have potential therapeutic applications in the treatment of certain types of cancer, particularly acute myeloid leukemia (AML).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy . Researchers have explored the synthesis of novel indole derivatives and evaluated their efficacy against various cancer cell lines. Further studies are needed to understand the precise mechanisms and optimize their therapeutic potential.
Anti-Inflammatory Activity
Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), contains an indole moiety. Similarly, the compound may exhibit anti-inflammatory properties . Investigating its effects on inflammatory pathways and cytokine production could provide valuable insights for developing new anti-inflammatory drugs.
Antimicrobial Effects
Indole derivatives have shown promise as antimicrobial agents. Researchers have explored their activity against bacteria, fungi, and viruses. The compound’s structure suggests potential interactions with microbial targets, making it an interesting candidate for further investigation .
Neuroprotective Potential
Indole derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Investigating the compound’s impact on neurodegenerative diseases could yield valuable therapeutic insights .
Antiviral Applications
Given the ongoing global health challenges posed by viral infections, compounds with antiviral properties are crucial. Indole derivatives have been explored as potential antiviral agents. Investigating their activity against specific viruses, such as HIV-1, could be a fruitful avenue for research .
Metabolic Disorders and Beyond
Indole derivatives may play a role in metabolic disorders, including diabetes and obesity. Their effects on glucose metabolism, insulin sensitivity, and lipid regulation warrant further investigation. Additionally, exploring their potential in other areas, such as cardiovascular health, could reveal novel applications .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . For instance, some indole derivatives have been reported to inhibit sPLA2, an enzyme involved in the inflammatory response .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Eigenschaften
IUPAC Name |
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-5,7-8,12,17H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPABPRTIUHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

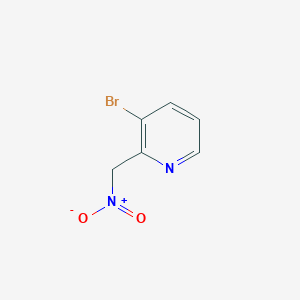

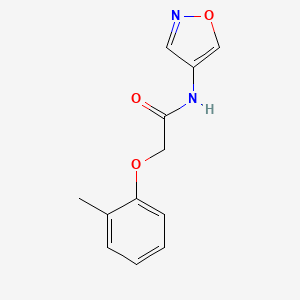
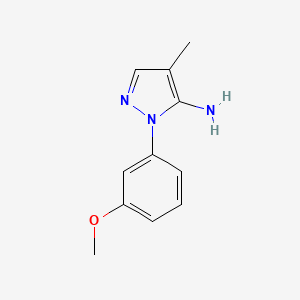
![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)
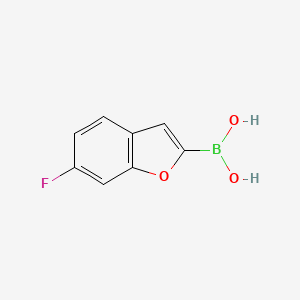
![Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2810185.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)

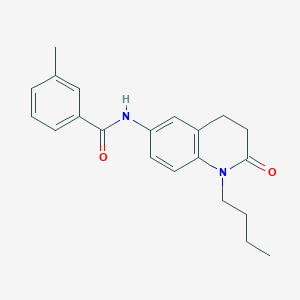


![2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2810197.png)